7-Methoxybenzofuran-2-carbonitrile

Overview

Description

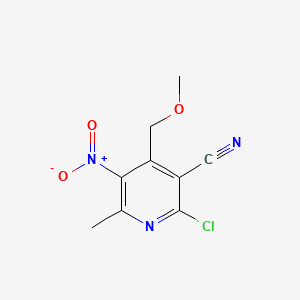

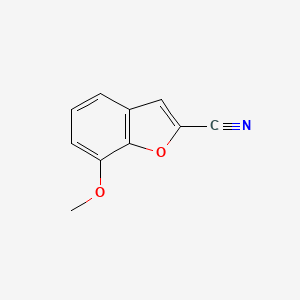

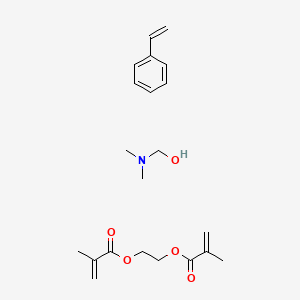

7-Methoxybenzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H7NO2 . It is a member of the benzofuran family, which are compounds that are ubiquitous in nature .

Molecular Structure Analysis

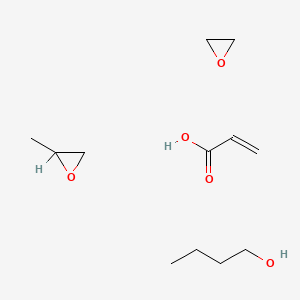

The molecular structure of this compound consists of a benzofuran ring with a methoxy group (OCH3) at the 7th position and a carbonitrile group (CN) at the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 173.17 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications

Crystallographic Analysis and Reactivity Assessment

7-Methoxybenzofuran-2-carbonitrile derivatives have been studied for their crystallographic properties. For instance, two dihydrofuran carbonitrile derivatives, including a compound structurally related to this compound, were synthesized and analyzed using X-ray crystallography. The analysis revealed their isomorphous and isostructural nature. These compounds were also evaluated for their global reactivity parameters, drug-likeness, and molecular docking analysis, comparing their binding affinities with standard drugs like fluconazole (Swamy et al., 2020).

Synthesis and Kinase Inhibition

Compounds structurally similar to this compound have been synthesized for potential pharmacological applications. Novel compounds, including N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines, were created and evaluated for their inhibitory potency against various protein kinases, suggesting potential as dual inhibitors of CLK1 and DYRK1A kinases (Loidreau et al., 2013).

Electrophilic Reactivity

The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, a compound related to this compound, has been extensively studied. This research involved investigating its interaction with methoxide ion, revealing insights into the compound's electrophilicity and potential for sigma-complexation (Cottyn et al., 2009).

Antimicrobial and Antiparasitic Activities

Methoxybenzo[h]quinoline-3-carbonitrile analogs have been developed and assessed for their antimicrobial and antiparasitic properties, particularly against Chagas disease and prostate cancer. These compounds showed promising activity profiles in comparison to reference drugs and were studied for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling (Ramírez et al., 2021).

Spectroscopic and Physicochemical Investigations

Studies have been conducted on the physicochemical and photophysical properties of certain this compound derivatives, highlighting their potential as probes in determining the critical micelle concentration of certain compounds and their antibacterial properties (Zayed & Kumar, 2017).

Solvatochromic Properties and Antibacterial Activity

The solvatochromic properties and antibacterial activities of heterocyclic compounds derived from chalcone and related to this compound have been explored. These studies shed light on the behavior of these compounds in different solvents and their potential use as antibacterial agents (Khan, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Benzofuran derivatives, to which this compound belongs, have been found to be effective antimicrobial agents . They have also been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to a wide array of biological and pharmacological applications .

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 17317 , which could potentially influence its bioavailability.

Result of Action

Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

IUPAC Name |

7-methoxy-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBYXKAZUXVYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305423 | |

| Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35351-49-6 | |

| Record name | 35351-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[2.2.2]octane, diacetate](/img/structure/B1617399.png)

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1617402.png)